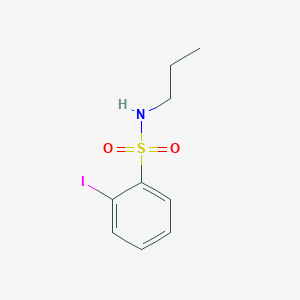

2-Iodo-n-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOLXPWUQCWXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo N Propylbenzenesulfonamide and Its Analogues

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Iodo-n-propylbenzenesulfonamide, the most logical retrosynthetic disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group.

This disconnection simplifies the target molecule into two key synthons: a 2-iodobenzenesulfonyl electrophile and an n-propylamine nucleophile. These synthons correspond to readily accessible or preparable chemical reagents, namely 2-iodobenzenesulfonyl chloride and n-propylamine. This straightforward approach forms the basis for the primary synthetic strategy.

Figure 1: Retrosynthetic Disconnection of this compound

This simplified diagram illustrates the key bond disconnection, breaking the sulfonamide (S-N bond) to identify the precursor molecules: 2-iodobenzenesulfonyl chloride and n-propylamine.

Synthesis of Key Precursors

The success of the synthesis hinges on the efficient preparation of the two main building blocks identified in the retrosynthetic analysis.

2-Iodobenzenesulfonyl chloride is the primary precursor, providing the sulfonyl moiety and the characteristic iodine substituent. While it is a known intermediate, its synthesis is a critical step. researchgate.netarkat-usa.org Traditional methods for preparing arylsulfonyl chlorides often involve electrophilic aromatic substitution with chlorosulfonic acid. nih.gov However, this method can suffer from issues with regioselectivity and harsh acidic conditions that may not be suitable for all substrates. nih.gov

More modern and milder approaches have been developed. One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which offers greater functional group tolerance. nih.gov Another state-of-the-art process is the oxidative chlorination of organosulfur compounds like thiophenols, though this requires prior formation of a carbon-sulfur bond. nih.gov For the specific synthesis of 2-iodobenzenesulfonyl chloride, a known laboratory method involves the diazotization of 2-iodoaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt and subsequent treatment with a chlorinating agent.

Table 1: Properties of 2-Iodobenzenesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 63059-29-0 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₆H₄ClIO₂S chemicalbook.com |

| Molecular Weight | 302.52 g/mol chemicalbook.com |

| Appearance | White to light yellow powder/crystal chemicalbook.com |

| Boiling Point | 135°C at 1 mmHg chemicalbook.com |

This table is interactive. You can sort and filter the data.

n-Propylamine is a colorless, volatile liquid that serves as the amine component in the sulfonamide bond formation. wikipedia.org It is commercially available, but can also be synthesized through various industrial and laboratory methods. cdhfinechemical.com A common industrial preparation involves the reaction of 1-propanol (B7761284) with ammonia (B1221849) at high temperatures and pressures over an amination catalyst, such as a nickel-copper-tungsten formulation on an alumina (B75360) carrier. wikipedia.orggoogle.comgoogle.com This process typically yields a mixture of mono-, di-, and tri-n-propylamines, which are then separated by distillation. google.com

For laboratory-scale synthesis, a stepwise approach can be employed, such as the Michael addition of an amine to an acrylate (B77674) ester, followed by reduction of the resulting ester and amide functionalities. ntu.ac.uk

Table 2: Properties of n-Propylamine

| Property | Value |

|---|---|

| CAS Number | 107-10-8 wikipedia.orgcdhfinechemical.com |

| Molecular Formula | C₃H₉N wikipedia.orgcdhfinechemical.com |

| Molecular Weight | 59.11 g/mol wikipedia.orgcdhfinechemical.com |

| Boiling Point | 47-51 °C wikipedia.org |

| Density | 0.719 g/mL wikipedia.org |

This table is interactive. You can sort and filter the data.

Sulfonamide Bond Formation: Mechanistic Considerations and Optimized Conditions

The formation of the S-N bond is the cornerstone of this synthesis, linking the two key precursors.

The most classic and widely used method for synthesizing sulfonamides is the direct condensation of a sulfonyl chloride with a primary or secondary amine. libretexts.orgresearchgate.net This reaction, known as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net The choice of solvent and reaction temperature can be optimized to ensure high yields and purity of the final product, this compound.

While the classic condensation reaction is robust, significant research has focused on developing more advanced, catalytic methods for S-N bond formation to improve efficiency, substrate scope, and environmental friendliness. thieme-connect.com

Recent strategies include:

Synergetic Photoredox and Copper Catalysis : This method allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions. This one-step process is effective for both electron-rich and electron-deficient amines. thieme-connect.comacs.org

Oxidative S-N Coupling : These reactions couple thiols and amines directly to form sulfonamides, bypassing the need to pre-form a sulfonyl chloride. rsc.org Metal-free conditions using reagents like I₂O₅ or catalytic systems with TEMPO and molecular oxygen have been developed. thieme-connect.comrsc.org

Decarboxylative Halosulfonylation : A novel strategy merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides. This method uses copper catalysis to convert an aromatic carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine in a one-pot process. acs.orgprinceton.edu

Catalytic Amidation of Sulfonyl Fluorides : Sulfonyl fluorides are emerging as stable and effective alternatives to the more reactive sulfonyl chlorides. Catalytic methods using activators like 1-hydroxybenzotriazole (B26582) (HOBt) have been developed for the efficient amidation of sulfonyl fluorides, even with sterically hindered substrates. chemrxiv.org

These advanced methodologies provide powerful tools for synthesizing not only this compound but also a diverse library of its analogues for further research and application.

Regioselective Introduction of Iodo and Propyl Moieties

The construction of this compound requires the precise and controlled introduction of two key functional groups: an iodine atom at the ortho position of the benzene (B151609) ring and an n-propyl group on the sulfonamide nitrogen.

Achieving regioselective iodination at the C-2 position of a benzenesulfonamide (B165840) core is a synthetic challenge. Directed ortho-metalation and C-H activation strategies are paramount. The sulfonamide moiety itself, or a strategically placed directing group, can be used to guide the iodinating agent to the desired position.

Various methods for the direct iodination of aromatic compounds have been developed, employing different iodine sources and catalysts. researchgate.netresearchgate.net For benzenesulfonamide derivatives, chelation-assisted catalysis is a powerful tool. For instance, a directing group, such as an 8-aminoquinoline (B160924) moiety attached to the sulfonamide, can facilitate ortho-iodination using cobalt and nickel catalysts with molecular iodine as the iodinating agent. researchgate.net Another approach involves palladium-catalyzed C-H iodination, where a native primary amino group can direct the functionalization to the ortho position using aryl iodides as the iodine source under mild conditions. acs.org

The choice of iodinating agent and catalyst system is crucial for success. Systems like N-Iodosuccinimide (NIS) activated by catalysts such as gold(I) or iron(III) have proven effective for various electron-rich arenes. organic-chemistry.orgcolab.ws For less activated substrates, more potent systems might be required. The use of silver salts, such as Ag₂SO₄, in conjunction with molecular iodine can also promote electrophilic iodination of aromatic compounds. nih.gov These strategies offer pathways to selectively introduce iodine at the sterically hindered ortho position, a key step in forming the 2-iodo-benzenesulfonamide scaffold.

Table 1: Comparison of Directed Iodination Methods for Aromatic Compounds

| Method/Catalyst | Iodine Source | Substrate Type | Key Features | Citation |

|---|---|---|---|---|

| Ni(II)/Co(II)-catalysis | Molecular Iodine (I₂) | 8-Aminoquinoline Sulfonamides | Chelation-assisted, high regioselectivity for ortho-iodination. | researchgate.net |

| Palladium-catalysis | Aryl Iodides | 2-Phenethylamines (native primary amines) | Isodesmic C-H activation, excellent functional group tolerance. | acs.org |

| Gold(I)-catalysis | N-Iodosuccinimide (NIS) | Electron-rich arenes | Mild reaction conditions. | organic-chemistry.org |

| Iron(III)-catalysis | N-Iodosuccinimide (NIS) | Activated arenes | Eco-friendly and cost-effective potential. | colab.ws |

| Silver Salts (e.g., Ag₂SO₄) | Molecular Iodine (I₂) | Phenols, Anilines | Activates I₂ by forming insoluble silver iodide. | nih.gov |

The introduction of the n-propyl group onto the nitrogen atom of the sulfonamide is typically achieved via N-alkylation. This reaction involves the deprotonation of the sulfonamide N-H bond, which increases its nucleophilicity, followed by reaction with an alkylating agent like n-propyl iodide or bromide.

A common method involves treating the parent sulfonamide (e.g., 2-iodobenzenesulfonamide) with a base and an alkyl halide. nih.gov For example, N-cyclohexylbenzenesulfonamide has been successfully alkylated with propyl iodide using sodium hydride as the base in N,N-dimethylformamide. nih.gov Alternative, more environmentally benign methods have been developed. One such method uses aqueous potassium carbonate and tetrahydrofuran (B95107) as the solvent system for the reaction of p-toluenesulfonyl chloride with propylamine, which can be adapted for N-alkylation. iucr.org

More advanced catalytic systems employ transition metals. A ruthenium-based catalyst, [(p-cymene)Ru(2,2′-bpyO)(H₂O)], has been shown to efficiently catalyze the N-alkylation of aminobenzenesulfonamides using alcohols as the alkylating agents through a hydrogen-borrowing strategy. acs.orgacs.org This approach is highly atom-economical and avoids the use of alkyl halides. Manganese dioxide has also been used as a catalyst for the N-alkylation of sulfonamides with alcohols under solvent-free conditions. organic-chemistry.org

Table 2: Selected Methods for N-Alkylation of Sulfonamides

| Method | Alkylating Agent | Catalyst/Base | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Classical Alkylation | Propyl iodide | Sodium Hydride | Room Temperature | Not specified | nih.gov |

| Green Synthesis | Propylamine | Potassium Carbonate | Room Temperature, 24h | High | iucr.org |

| Ruthenium-Catalyzed | Alcohols | [(p-cymene)Ru(2,2′-bpyO)(H₂O)] / Cs₂CO₃ | 125 °C, 12h | High (up to 86%) | acs.org |

| Manganese-Catalyzed | Alcohols | MnO₂ | Solvent-free, under air | Excellent | organic-chemistry.org |

| Thermal Alkylation | Trichloroacetimidates | None | Refluxing toluene | Good (up to 89%) | nih.gov |

Exploration of Alternative Synthetic Routes

Beyond the stepwise introduction of functional groups, modern synthetic chemistry explores more convergent and innovative strategies like one-pot reactions, photochemistry, and mechanochemistry to enhance efficiency and sustainability.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer significant advantages in terms of atom economy and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of sulfonamides.

One notable approach involves a copper-catalyzed three-component reaction of triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) (a source of SO₂) in a deep eutectic solvent (DES). rsc.orgua.es This method avoids volatile organic compounds and simplifies purification. Another strategy utilizes a palladium-catalyzed three-component coupling of aryl bromides, amines, and potassium metabisulfite (K₂S₂O₅) under mechanochemical conditions. thieme-connect.com Isocyanide-based multicomponent reactions have also been employed to create complex sulfonamide derivatives in an atom-economical fashion. acs.orgrsc.org While these methods have not been explicitly reported for the synthesis of this compound, they provide a powerful framework for the convergent assembly of highly substituted sulfonamides, potentially allowing for the simultaneous or sequential introduction of the required aryl, iodo, and propyl moieties in a single pot.

Photochemical methods offer a green and powerful tool for activating molecules under mild conditions. Light-mediated reactions can generate highly reactive radical species, enabling unique transformations. The sulfonyl-iodination of unsaturated systems like alkynes and alkenes is a prime example. rsc.org

In this approach, a sulfonyl iodide precursor is irradiated, typically with visible light from LEDs, to generate a sulfonyl radical and an iodine radical. rsc.org These radicals then add across a carbon-carbon multiple bond. For instance, the reaction of sulfonyl iodides with internal alkynes under blue LED irradiation produces tetrasubstituted β-iodovinyl sulfones regioselectively and stereoselectively. rsc.orgresearchgate.net The process is metal-free, rapid, and can be performed on a gram scale. rsc.org While this method primarily targets alkenes and alkynes, its principles could inspire new disconnections for synthesizing aromatic iodosulfonamides, perhaps through a radical aromatic substitution pathway or by functionalizing a side chain that is later transformed into the desired aromatic system.

A plausible mechanism involves the homolytic cleavage of the sulfonyl-iodide bond upon light absorption, generating sulfonyl and iodine radicals. The electrophilic sulfonyl radical adds to the unsaturated substrate, followed by trapping of the resulting intermediate by the iodine radical to yield the final product. rsc.org

Mechanochemistry, which utilizes mechanical force (e.g., ball-milling) to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. bham.ac.uk These solvent-free or low-solvent methods can reduce waste, energy consumption, and reaction times.

The synthesis of sulfonamides is well-suited to mechanochemical approaches. A three-component Pd-catalyzed reaction between aryl bromides, amines, and K₂S₂O₅ has been successfully performed in a ball mill, demonstrating broad functional group tolerance. thieme-connect.comrsc.org Simple sulfonamide formation from primary amines and arylsulfonyl chlorides can also be achieved efficiently by milling the reactants with a base like potassium carbonate. researchgate.net Furthermore, copper-catalyzed mechanochemical synthesis has been developed for various sulfonamide derivatives, including the oxidative amination of primary sulfinamides using air as the oxidant. acs.org These methods highlight the potential of mechanochemistry to produce the N-propylbenzenesulfonamide core structure efficiently and sustainably, which could then be subjected to a regioselective iodination step.

Table 3: Comparison of Alternative Synthetic Strategies

| Strategy | Principle | Key Advantages | Example Application | Citation |

|---|---|---|---|---|

| Multicomponent Reaction | ≥3 reactants in one pot | High atom economy, operational simplicity, reduced waste. | Cu-catalyzed synthesis from triarylbismuthines, nitro compounds, and Na₂S₂O₅. | rsc.orgua.es |

| Light-Mediated Reaction | Photochemical radical generation | Metal-free, mild conditions, high selectivity, rapid. | Sulfonyl-iodination of alkynes using blue LEDs. | rsc.orgrsc.org |

| Mechanochemical Synthesis | Reaction induced by mechanical force | Solvent-free, reduced energy/time, green approach. | Pd-catalyzed three-component synthesis of sulfonamides in a ball mill. | thieme-connect.comrsc.org |

Synthesis of Structurally Related Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives is a cornerstone of medicinal and organic chemistry, driven by the broad spectrum of biological activities exhibited by this class of compounds. Methodologies for their preparation have evolved from classical approaches to sophisticated catalytic systems that offer high efficiency, selectivity, and functional group tolerance. This section details advanced synthetic strategies for preparing benzenesulfonamides structurally analogous to this compound, focusing on methods that allow for the introduction of diverse substituents on both the aromatic ring and the sulfonamide nitrogen.

A prevalent and traditional method for synthesizing N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. nih.govresearchgate.net This straightforward nucleophilic substitution is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. chapman.edu For instance, a series of N-(pyrazin-2-yl)benzenesulfonamides were prepared by reacting various substituted benzenesulfonyl chlorides with aminopyrazine in acetone (B3395972) with pyridine. nih.gov This method's simplicity and the commercial availability of a wide array of sulfonyl chlorides and amines make it a common choice in synthetic campaigns.

Modern transition-metal-catalyzed reactions have significantly expanded the toolkit for sulfonamide synthesis, enabling the formation of C-S and N-S bonds under mild conditions and with high functional group compatibility.

Palladium-Catalyzed Sulfonylation of Arylboronic Acids

A notable advancement is the palladium-catalyzed synthesis of aryl sulfonamides from arylboronic acids. nih.gov This method circumvents the often harsh conditions required for the preparation of sulfonyl chlorides. The process involves the coupling of an arylboronic acid with sulfur dioxide, followed by in situ chlorination and subsequent reaction with an amine. A one-pot procedure has been developed where aryl bromides are converted to sulfonyl fluorides via a palladium-catalyzed sulfonylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO2 source, followed by treatment with an electrophilic fluorine source. rsc.org Another palladium-catalyzed approach allows for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to the corresponding sulfonamides. nih.gov This transformation is valued for its mild conditions and broad substrate scope. nih.gov

Rhodium-Catalyzed Reactions

Rhodium catalysis has enabled innovative pathways to sulfonamide derivatives. One such method is the domino hydroformylation-reductive sulfonamidation reaction, which efficiently converts olefins and sulfonamides into N-alkylated sulfonamides. rsc.org This atom-economical process combines two reactions in a single step, offering a highly selective route to the desired products. Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of sultams (cyclic sulfonamides) from N-acyl sulfonamides and alkynes. researchgate.netnih.gov This approach demonstrates the utility of the sulfonamide group as a directing group to achieve regioselective C-H functionalization. nih.gov

Manganese-Catalyzed N-Alkylation

A highly efficient and environmentally benign method for the N-alkylation of sulfonamides utilizes a manganese-based catalyst in a "borrowing hydrogen" or "hydrogen autotransfer" process. acs.org This strategy employs readily available and bench-stable primary alcohols as alkylating agents, with water being the only byproduct. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the sulfonamide, followed by reduction of the resulting imine. This methodology has been successfully applied to a diverse range of aryl and alkyl sulfonamides and various benzylic and aliphatic alcohols, consistently providing mono-N-alkylated products in excellent yields. acs.org

These advanced synthetic methodologies provide versatile and efficient routes to a wide array of benzenesulfonamide derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials. Catalytic approaches, in particular, offer significant advantages in terms of mild reaction conditions, broad functional group tolerance, and high yields, facilitating the synthesis of complex and structurally diverse sulfonamides for various applications.

Chemical Reactivity and Transformation Studies of 2 Iodo N Propylbenzenesulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 2-Iodo-n-propylbenzenesulfonamide serves as a nucleophilic center, allowing for a variety of derivatization reactions. These transformations are crucial for modifying the compound's steric and electronic properties.

N-Acylation Reactions

The N-acylation of sulfonamides is a fundamental transformation used to introduce acyl groups, forming N-acylsulfonamides. These derivatives are of significant interest in medicinal chemistry as they can function as isosteres of carboxylic acids. Generally, the N-acylation of N-alkylsulfonamides like this compound can be achieved by reacting the sulfonamide with an acylating agent such as a carboxylic acid anhydride (B1165640) or an acyl chloride. dergipark.org.tr The reaction often requires a catalyst to enhance the reactivity of the sulfonamide nitrogen. Bismuth(III) salts, for instance, have been shown to be effective catalysts for this transformation under solvent-free conditions, accommodating a range of aliphatic and aromatic anhydrides with excellent yields.

A variety of methods have been developed for this purpose. For example, N-acylation can be promoted by titanium(IV) chloride when using esters as the acylating source. researchgate.net Electrochemical methods have also been developed, where the sulfonamide is first reduced to form an anion, which then reacts with an acid anhydride. organic-chemistry.orgrsc.org These methods provide pathways to a diverse range of N-acylsulfonamide derivatives.

Table 1: Representative N-Acylation Reactions of Sulfonamides

| Acylating Agent | Catalyst/Promoter | Solvent | Conditions | Product Type | Reference |

| Acetic Anhydride | Bismuth(III) Chloride | Solvent-free | Room Temp | N-Acetylsulfonamide | dergipark.org.tr |

| Ethyl α-bromophenylacetate | Titanium(IV) Chloride | Dichloromethane | - | N-(α-bromophenylacetyl)sulfonamide | researchgate.net |

| Carboxylic Acid Anhydride | Electrochemical | Water | Room Temp | N-Acylsulfonamide | rsc.org |

| Acyl Chloride | Base (e.g., Pyridine) | Dichloromethane | 0°C to Room Temp | N-Acylsulfonamide | dergipark.org.tr |

Further N-Alkylation and Derivatization

While the primary focus is often on the initial synthesis of N-propyl-substituted sulfonamide, the sulfonamide nitrogen can, in principle, undergo further alkylation, although this is less common for secondary sulfonamides due to steric hindrance and reduced nucleophilicity. More relevant are the general synthetic strategies for preparing N-alkylated sulfonamides. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a modern, atom-economical approach for the N-alkylation of primary sulfonamides using alcohols as the alkylating agents. nih.gov This method typically employs transition metal catalysts, such as those based on iron, iridium, or ruthenium, and generates water as the only byproduct. nih.govresearchgate.netorganic-chemistry.org For instance, iron(II) chloride in the presence of a base has been shown to effectively catalyze the N-alkylation of various sulfonamides with benzylic alcohols, achieving high yields. nih.gov Another approach involves the use of alkyl halides, a classical method that proceeds via nucleophilic substitution. researchgate.net

Table 2: Representative N-Alkylation Reactions for Sulfonamide Synthesis

| Alkylating Agent | Catalyst System | Base | Solvent | Conditions | Reference |

| Benzylic Alcohols | FeCl₂ | K₂CO₃ | - | 135°C | nih.gov |

| Various Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Cs₂CO₃ | Water | Microwave | researchgate.net |

| Alcohols | [Ru(p-cymene)Cl₂]₂ / dppf | - | - | - | organic-chemistry.org |

| 5-Bromopent-1-ene | Cs₂CO₃ | DMF | Room Temp | N-Alkylation | nih.gov |

Reactions Involving Deprotonation and Subsequent Electrophilic Trapping

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a strong base to form a sulfonamide anion. However, direct electrophilic trapping at the nitrogen is less documented for this specific substrate. A more complex and significant transformation involving a deprotonation step has been studied for the parent compound, 2-iodobenzenesulfonamide. This reaction involves a photostimulated radical-nucleophilic substitution (S_RN_1) with ketone enolates. nih.govacs.orgacs.org

In this process, a ketone is first deprotonated using a strong base like potassium tert-butoxide in liquid ammonia (B1221849) to form a potassium enolate. This enolate then acts as the nucleophile in a photostimulated reaction with 2-iodobenzenesulfonamide. The reaction proceeds through a radical chain mechanism initiated by electron transfer, leading to the substitution of the iodine atom and subsequent intramolecular cyclization to form 2H-1,2-benzothiazine 1,1-dioxides. nih.govacs.org Although the initial deprotonation does not occur on the sulfonamide itself, this study highlights a key transformation of the 2-iodobenzenesulfonamide scaffold that is initiated by a deprotonation event. acs.org

Reactions Involving the Iodo-Substituted Aromatic Ring

The carbon-iodine bond on the aromatic ring is a key site for synthetic modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

The iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions compared to bromo or chloro analogs. researchgate.net

A notable application is the tandem Stille coupling/heterocyclization reaction. Research has demonstrated that 2-iodobenzenesulfonamide derivatives can react with allenylstannane reagents in a one-pot, regioselective process. researchgate.netmdpi.com This domino reaction, catalyzed by a palladium complex such as Pd(PPh₃)₄, first involves the Stille coupling between the aryl iodide and the allenylstannane. The resulting intermediate then undergoes a spontaneous intramolecular N-cyclization (azacyclization) to afford 1,2-benzothiazine 1,1-dioxides in good to excellent yields. mdpi.com This method provides a powerful and efficient route to constructing these important heterocyclic scaffolds from simple starting materials. Other palladium-catalyzed reactions, such as those involving allenes, have also been successfully applied to 2-iodobenzenesulfonamides to synthesize benzosultams. researchgate.net

Table 3: Domino Stille-like/Azacyclization of a 2-Iodobenzenesulfonamide Derivative

| Allenylstannane Reagent | Catalyst | Solvent | Product | Yield | Reference |

| 1-(Tributylstannyl)-1,2-butadiene | Pd(PPh₃)₄ | Toluene | 2-Benzyl-3,7-dimethyl-1,2-benzothiazine 1,1-dioxide | 71% | mdpi.com |

| 1-(Tributylstannyl)-1,2-octadiene | Pd(PPh₃)₄ | Toluene | 2-Benzyl-7-methyl-3-pentyl-1,2-benzothiazine 1,1-dioxide | 80% | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) with Activation

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. The sulfonamide group (-SO₂NHR) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. pressbooks.pub This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the iodine atom). pressbooks.pubstrath.ac.uk In this compound, the sulfonamide group is in the ortho position, fulfilling this requirement for activation.

While classical SNAr reactions involving the displacement of the iodo group by nucleophiles are expected, a specific study on 2-iodobenzenesulfonamide has detailed a photostimulated S_RN_1 reaction with ketone enolates in liquid ammonia. nih.govacs.org This reaction results in the substitution of the iodine atom by the enolate nucleophile. The reaction is initiated by photo-induced electron transfer to the aryl iodide, generating a radical anion which then expels the iodide ion to form an aryl radical. This radical is trapped by the nucleophilic enolate, and a subsequent electron transfer completes the substitution cycle. nih.govacs.org This S_RN_1 pathway represents a well-documented example of a nucleophilic substitution on the 2-iodobenzenesulfonamide core, demonstrating the susceptibility of the C-I bond to cleavage and replacement by a nucleophile under specific activating conditions. acs.org

Transition Metal-Free Coupling Reactions

In the realm of sustainable chemistry, transition-metal-free coupling reactions are of paramount importance as they circumvent the use of often expensive and toxic metal catalysts. cas.cnnih.govsioc-journal.cn For sulfonamide derivatives, including structures analogous to this compound, several metal-free C-N bond-forming strategies have been developed.

One notable approach involves the use of super-electron-donor (SED) 2-azaallyl anions, which can engage in a single-electron transfer (SET) with sulfonamides to form aminyl radicals. acs.orgnih.gov This method facilitates the construction of C-N bonds under transition-metal-free conditions, leading to the formation of amidines. acs.orgnih.gov Experimental evidence, including radical clock and electron paramagnetic resonance (EPR) studies, supports a radical-radical coupling pathway between the N-centered radical generated from the sulfonamide and a C-centered 2-azaallyl radical. acs.orgnih.govresearchgate.net

Another strategy for the N-arylation of sulfonamides without transition metals utilizes o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). organic-chemistry.org This method is effective for a range of nitrogen-based nucleophiles, including sulfonamides, amines, and carbamates. organic-chemistry.org Furthermore, the development of photocatalytic methods has opened new avenues. N-sulfonylimines, derived from sulfonamides, can serve as precursors to sulfonyl radicals under mild, metal-free photocatalytic conditions, enabling a variety of functionalization reactions. acs.org

The table below summarizes representative conditions for transition-metal-free coupling reactions involving sulfonamides.

| Reaction Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Amidine Synthesis via SET | Super-electron-donor (SED) 2-azaallyl anions, KN(TMS)2 | Amidines | acs.orgnih.govresearchgate.net |

| N-Arylation | o-Silylaryl triflates, CsF | N-Arylsulfonamides | organic-chemistry.org |

| Photocatalytic Functionalization | N-Sulfonylimines, photocatalyst (e.g., 5CzBn), visible light | Complex Sulfones | acs.org |

Reactions of the Propyl Side Chain

Functionalization of Aliphatic C-H Bonds

The direct functionalization of unactivated C(sp³)–H bonds on aliphatic chains, such as the n-propyl group of this compound, represents a significant challenge and a highly sought-after transformation in organic synthesis. rsc.orgacs.org Such reactions offer a direct route to modify molecular structures without the need for pre-installed functional groups. bohrium.com While specific studies on this compound are not extensively detailed, general methodologies for the C-H functionalization of aliphatic sulfonamides and related compounds provide a strong basis for its potential reactivity.

Strategies often rely on the generation of N-centered radicals from the sulfonamide moiety, which can then facilitate an intramolecular hydrogen atom transfer (HAT). chinesechemsoc.org The classic Hofmann-Löffler-Freytag reaction pathway exemplifies this, where an N-radical abstracts a hydrogen atom from a distal carbon, typically at the δ-position, to generate a carbon-centered radical that can be further functionalized. chinesechemsoc.org

Recent advancements have expanded this concept:

Metal-Free Systems: A robust method for the cross-coupling of N-fluoro sulfonamides and arylimines has been developed using organic bases like DABCO, proceeding without metals or external oxidants. rsc.orgrsc.org This process is believed to occur through a ring-closing/ring-opening reorganization mechanism. rsc.orgrsc.org

Photocatalysis: The combination of photoredox and HAT catalysis allows for the functionalization of unactivated C(sp³)–H centers. bohrium.com N-centered radicals, generated via a stepwise electron/proton transfer from the N-H bond, can initiate a 1,5-HAT to form a nucleophilic carbon-centered radical, enabling various coupling reactions like heteroarylation and alkylation. bohrium.comchinesechemsoc.org

Iridium Catalysis: Iridium-based catalysts have shown high selectivity for the silylation of secondary C(sp³)–H bonds. nih.gov In substrates with different alkyl chains, such as an n-propyl and an n-pentyl group, the catalyst can selectively functionalize the C-H bond on the less hindered n-propyl chain. nih.gov

These methodologies underscore the potential for selectively modifying the n-propyl side chain of this compound, offering pathways to novel derivatives.

| Methodology | Key Reagents/Catalyst | Position of Functionalization | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Metal-Free Cross-Coupling | DABCO | α,β-positions | [2+2] Cyclization/Ring-Cleavage | rsc.orgrsc.org |

| Photocatalytic/HAT | Photocatalyst + HAT catalyst | δ-position | Intramolecular 1,5-HAT | bohrium.comchinesechemsoc.org |

| Iridium-Catalyzed Silylation | [Ir(cod)OMe]2 | γ-position (secondary C-H) | Selective C-H Activation | nih.gov |

Cyclization Reactions and Heterocycle Formation

The dual functionality of this compound, possessing both an aryl iodide and a sulfonamide group, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures. researchgate.netnih.gov Aryl iodides are common precursors for radical or metal-catalyzed cyclizations, while the sulfonamide nitrogen can act as an internal nucleophile.

A key transformation for this class of compounds is the formation of 1,2-benzothiazine 1,1-dioxides, which are valuable heterocyclic scaffolds. A one-pot, regioselective synthesis has been developed using a domino Stille-like/azacyclization reaction between 2-iodo benzenesulfonamide (B165840) derivatives and allenylstannanes. nih.gov This methodology has also been extended to create other fused heterocyclic systems like β-carbolinones and indolopyranones. nih.gov

Molecular iodine can also mediate the regioselective iodocyclization of related o-(1-alkynyl)benzenesulfonamides to produce 4-iodo-2,1-benzothiazine 2,2-dioxides. mdpi.com Furthermore, radical cyclizations provide another powerful route. For instance, the reduction of N-(2-iodophenylsulfonyl)tetrahydroisoquinolines with a radical initiator generates an aryl radical that, after a sequence of radical translocation (1,5-hydrogen atom transfer) and fragmentation, yields a dihydroisoquinoline product. nih.gov This demonstrates that the N-sulfonyl group can be part of a cascade that results in heterocycle formation. nih.gov

The table below outlines different cyclization strategies applicable to 2-iodo-benzenesulfonamide systems.

| Reaction Type | Key Reagents | Heterocyclic Product | Key Intermediate/Process | Reference |

|---|---|---|---|---|

| Domino Stille/Azacyclization | Allenylstannanes, Pd catalyst | 1,2-Benzothiazine 1,1-dioxides | Palladium-catalyzed coupling followed by intramolecular N-attack | nih.gov |

| Iodocyclization | Iodine, K2CO3 | 4-Iodo-2,1-benzothiazine 2,2-dioxides | Electrophilic cyclization of an o-(1-alkynyl)benzenesulfonamide | mdpi.com |

| Radical Translocation/Cyclization | Bu3SnH, AIBN | Dihydroisoquinolines | Aryl radical formation followed by 1,5-HAT | nih.gov |

| Lewis Acid-Catalyzed Cascade | Lewis Acid (e.g., InBr3), NIS/NBS | Spiro[indene-benzosultam]s | Trapping of an allene (B1206475) carbocation with the sulfonamide | nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of transformations involving this compound. libretexts.orgmasterorganicchemistry.com Investigations have revealed that both radical and ionic pathways play significant roles, often depending on the reagents and reaction conditions. rsc.org

Radical Pathways in Reaction Mechanisms

Radical reactions are prevalent in the chemistry of aryl iodides and sulfonamides. researchgate.net The relatively weak carbon-iodine bond can undergo homolytic cleavage upon exposure to heat, light, or a radical initiator to generate an aryl radical. rsc.org This aryl radical is a key intermediate that can engage in a variety of transformations.

Hydrogen Atom Transfer (HAT): An aryl radical can abstract a hydrogen atom, for instance from the propyl chain in an intramolecular fashion (a process known as radical translocation) or from an external source. nih.govrsc.org This is a key step in many C-H functionalization reactions.

Addition to Multiple Bonds: The generated aryl radical can add to alkenes or alkynes, initiating a cyclization cascade. Radical cyclizations of ene sulfonamides have been shown to proceed via the formation of an α-sulfonamidoyl radical, which can then undergo β-elimination of a sulfonyl radical to form a stable imine product. nih.gov

Iodine Atom Transfer: Aryl radicals are highly effective at abstracting an iodine atom from an alkyl iodide. nih.gov This iodine atom transfer ability can be harnessed in copper-catalyzed coupling reactions, where the aryl radical acts as an initiator to generate an alkyl radical, which then enters the catalytic cycle. nih.gov

Mechanistic studies often employ techniques like radical clock experiments or EPR spectroscopy to detect and characterize radical intermediates, confirming the proposed pathways. acs.orgnih.gov For example, in the reaction of sulfonamides with 2-azaallyl anions, EPR experiments have supported the existence of a radical coupling mechanism. acs.orgnih.gov

Ionic Mechanisms and Reaction Intermediates

Alongside radical processes, ionic mechanisms are critical in explaining the reactivity of this compound. These pathways involve charged intermediates such as carbocations or stabilized anions.

Electrophilic Cyclization: In the presence of an electrophile like molecular iodine (I₂) or a Lewis acid, the aryl group or a tethered unsaturated system can be activated towards intramolecular attack by the sulfonamide nitrogen. The iodine-mediated cyclization of o-(1-alkynyl)benzenesulfonamides likely proceeds through an iodonium (B1229267) intermediate, which is then attacked by the nitrogen nucleophile. mdpi.com Similarly, Lewis acid-catalyzed reactions of related propargylic alcohols can generate an allene carbocation, which is trapped by the sulfonamide, leading to a cascade of cyclizations. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl iodides compared to more activated aryl halides, aryne-mediated pathways represent a form of transition-metal-free substitution. Base-promoted elimination of HI from this compound could theoretically generate a benz-sultam-yne intermediate, which would then be rapidly trapped by a nucleophile.

Radical-Polar Crossover: In some transformations, radical and ionic pathways are interconnected. A carbon-centered radical, formed via a radical process like HAT, can be oxidized to a carbocation. This "radical-polar crossover" event is then followed by trapping of the carbocation by a nucleophile. This dual mechanism allows for a broader scope of C-H functionalization reactions than purely radical or ionic pathways alone.

The choice between a radical or ionic mechanism can often be directed by the reaction conditions. For example, the reaction of 2-methylbenzenesulfonamides with N,N-dimethylsulfamoyl chloride can proceed via an ionic mechanism involving initial deprotonation (lithiation) to form a dianion, which then acts as a nucleophile. semanticscholar.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Iodo-n-propylbenzenesulfonamide.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic and the n-propyl groups. The aromatic protons on the iodinated benzene (B151609) ring would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to the influence of the electron-withdrawing sulfonyl group and the iodine atom. The n-propyl group would show three distinct sets of signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the sulfonamide nitrogen. The proton attached to the nitrogen of the sulfonamide (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbon atom attached to the iodine (C-I) would be significantly shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The aromatic carbons would resonate in the δ 120-145 ppm range. The carbons of the n-propyl group would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 125 - 140 |

| C-I | - | ~95 |

| C-SO₂ | - | ~142 |

| N-CH₂ | ~3.0 (t) | ~45 |

| CH₂-CH₃ | ~1.6 (m) | ~23 |

| CH₃ | ~0.9 (t) | ~11 |

| NH | Variable (br s) | - |

| (Predicted values are based on general principles and data from related benzenesulfonamide (B165840) structures. m = multiplet, t = triplet, br s = broad singlet) |

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between the adjacent methylene and methyl protons of the n-propyl group, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal of the n-propyl group to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could provide insights into the preferred conformation of the n-propyl group relative to the aromatic ring.

Dynamic NMR studies could be employed to investigate restricted rotation around the S-N bond and the conformational dynamics of the n-propyl chain. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shapes of the NMR signals, which can be analyzed to determine the energy barriers for these conformational exchange processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

The IR and Raman spectra of this compound would show characteristic bands for the sulfonamide and substituted benzene moieties.

Infrared (IR) Spectroscopy: Key absorption bands in the IR spectrum would include:

N-H Stretch: A moderate to weak absorption around 3300-3200 cm⁻¹.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the n-propyl group would be observed just below 3000 cm⁻¹.

SO₂ Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group would be prominent in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C=C Stretch: Aromatic ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

S-N Stretch: This would likely appear in the 950-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. bruker.com The symmetric SO₂ stretch and the aromatic ring vibrations would be expected to produce strong Raman signals. chemicalbook.com The C-I stretching vibration, typically found in the low-frequency region, would also be observable.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3200 | Weak | Moderate (IR) |

| Aromatic C-H | Stretch | ~3100 - 3000 | Strong | Weak-Moderate |

| Aliphatic C-H | Stretch | ~2960 - 2850 | Strong | Strong |

| SO₂ | Asymmetric Stretch | ~1350 - 1300 | Weak | Strong (IR) |

| SO₂ | Symmetric Stretch | ~1160 - 1140 | Strong | Strong (IR), Strong (Raman) |

| Aromatic C=C | Stretch | ~1600 - 1450 | Strong | Moderate-Strong |

| S-N | Stretch | ~950 - 900 | Moderate | Moderate |

| C-I | Stretch | ~600 - 500 | Strong | Moderate |

| (Data is based on typical ranges for these functional groups) |

Careful analysis of the vibrational spectra can provide evidence for hydrogen bonding. For instance, in the solid state or in concentrated solutions, the N-H stretching frequency in the IR spectrum may be broadened and shifted to a lower wavenumber compared to a dilute solution in a non-polar solvent, indicating the presence of intermolecular N-H···O=S hydrogen bonds. nih.gov These interactions can play a significant role in the packing of the molecules in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. For instance, HRMS data for similar compounds, such as 2-chloro-N-[(4-methylphenyl)methyl]-benzenesulfonamide, have been reported with high accuracy, confirming their elemental composition. scirp.org In a similar vein, the HRMS analysis of this compound would be expected to yield a measured m/z value in very close agreement with the calculated value for its molecular formula, C₉H₁₃INO₂S⁺. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted HRMS Data for [this compound+H]⁺

| Attribute | Value |

| Molecular Formula | C₉H₁₃INO₂S⁺ |

| Calculated m/z | 341.9706 |

| Instrumentation | Electrospray Ionization Time-of-Flight (ESI-TOF) |

| Expected Accuracy | < 5 ppm |

This table is predictive and based on the theoretical mass of the compound.

The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment provides a "fingerprint" of the molecule's structure. For aromatic sulfonamides, characteristic fragmentation pathways have been identified. mdpi.com Upon collision-induced dissociation, the this compound ion would be expected to undergo several key fragmentation reactions.

A primary and well-documented fragmentation pathway for arylsulfonamides is the extrusion of a neutral sulfur dioxide (SO₂) molecule, which corresponds to a loss of 64 mass units. mdpi.com This rearrangement is often promoted by substituents on the aromatic ring that can stabilize the resulting charge. mdpi.com Another expected fragmentation would involve the cleavage of the N-propyl bond. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines and amides. acs.org This would result in the loss of a propyl radical or a propene molecule. Cleavage of the carbon-sulfur bond would lead to the formation of an iodophenyl radical cation and a propylsulfonamide radical. The presence of the iodine atom would also be evident from its characteristic isotopic pattern and potential fragmentation involving the loss of an iodine radical.

A study on N-alkylbenzenesulfonamides using electrospray ionization mass spectrometry (ESI-MS) detailed the fragmentation pathways, which can serve as a model for predicting the behavior of this compound. nih.gov

Table 2: Predicted Major Fragmentation Ions for this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 342.0 | Loss of SO₂ | 278.0 | [C₉H₁₂IN]⁺ |

| 342.0 | Loss of C₃H₇ | 299.0 | [C₆H₄ISO₂NH]⁺ |

| 342.0 | Loss of C₃H₆ | 300.0 | [C₆H₄ISO₂NH₂]⁺ |

| 342.0 | Cleavage of C-S bond | 203.9 | [C₆H₄I]⁺ |

| 342.0 | Cleavage of C-S bond | 138.1 | [C₃H₇NHSO₂]⁺ |

This table represents predicted fragmentation patterns based on known behaviors of similar sulfonamides.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the nature and substitution of the chromophores present.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Aromatic compounds typically exhibit strong absorptions corresponding to π → π* transitions. researchgate.net The presence of the iodine atom and the sulfonamide group as substituents on the benzene ring will influence the position and intensity of these absorption bands.

The sulfonamide group can act as an auxochrome, and its interaction with the aromatic ring can lead to shifts in the absorption maxima. dntb.gov.ua The iodine substituent is also known to cause a bathochromic (red) shift in the UV-Vis spectra of aromatic compounds. illinois.edu Studies on other substituted benzenes have shown that the electronic transitions are sensitive to the nature of the substituents. aip.org It is anticipated that this compound will exhibit characteristic absorption bands in the UV region, likely with a primary absorption band around 200-240 nm and a secondary, weaker band at longer wavelengths, which is typical for substituted benzenes. researchgate.net The exact absorption maxima (λmax) would need to be determined experimentally.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~210-230 | Iodinated Benzene Ring |

| n → π | ~270-290 | Sulfonamide Group |

This table is predictive and based on the typical absorption regions for the constituent functional groups.

Rotational Spectroscopy for Gas-Phase Conformation and Structure Determination

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and conformational preferences of molecules in the gas phase. A study on benzenesulfonamide and its derivatives using rotational spectroscopy has revealed detailed structural information. For this compound, this technique could be used to determine the rotational constants, from which a precise molecular structure can be derived.

The analysis would likely reveal the preferred orientation of the n-propyl group relative to the plane of the benzene ring and the conformation of the sulfonamide group. In many benzenesulfonamides, the amino group of the sulfonamide is oriented perpendicularly to the benzene plane. The presence of the ortho-iodo substituent may influence this orientation due to steric effects. Furthermore, the hyperfine structure arising from the ¹⁴N nucleus could be analyzed to provide additional structural constraints.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsional angles.

Crystallographic studies of other N-substituted benzenesulfonamides have provided valuable insights into their solid-state structures. These studies often reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the case of this compound, it is expected that the sulfonamide group would participate in hydrogen bonding, likely forming dimers or more extended networks in the crystal lattice. The heavy iodine atom would also be expected to participate in halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering.

Table 4: Representative Crystallographic Parameters for a Substituted Benzenesulfonamide

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| S-N Bond Length (Å) | ~ 1.63 |

| C-S Bond Length (Å) | ~ 1.76 |

| S=O Bond Length (Å) | ~ 1.43 |

| C-S-N Bond Angle (°) | ~ 107 |

| O-S-O Bond Angle (°) | ~ 120 |

This table presents typical values observed for benzenesulfonamide derivatives and serves as a predictive model.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The process involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Despite the power of this technique, a search of the scientific literature and crystallographic databases, such as the Crystallography Open Database, did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data and detailed molecular geometry parameters for this specific compound are not available.

Analysis of Crystal Packing and Supramolecular Synthons

The study of crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. This assembly is guided by non-covalent intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. These recurring and predictable interaction patterns are known as supramolecular synthons. For sulfonamides, the N-H···O hydrogen bond is a common and robust synthon that often directs crystal packing.

As the crystal structure of this compound has not been determined, an analysis of its crystal packing and the specific supramolecular synthons it forms cannot be performed. Such an analysis is contingent upon the availability of single-crystal X-ray diffraction data.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule within its crystalline environment. This surface can be mapped with various properties to highlight close intermolecular contacts.

A Hirshfeld surface analysis for this compound has not been published, as it requires the crystallographic information file (.cif) from a single-crystal X-ray diffraction experiment as a starting point. Therefore, a quantitative breakdown and visualization of its intermolecular contacts are not possible at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)schrodinger.comnih.govresearchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. springerprofessional.de DFT methods have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost, making them suitable for studying a wide range of chemical systems. springerprofessional.deaps.org These calculations can provide detailed information about molecular geometries, energies, and various spectroscopic parameters. nrel.govmdpi.com

Below is a hypothetical data table illustrating the kind of information that would be generated from a geometry optimization and conformational analysis of 2-Iodo-n-propylbenzenesulfonamide using a DFT method like B3LYP with a 6-31G(d) basis set. uni-muenchen.de

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound.

| Parameter | Value |

| C-I Bond Length | 2.10 Å |

| S-N Bond Length | 1.63 Å |

| S=O Bond Length (avg) | 1.44 Å |

| C-S-N Bond Angle | 107.5° |

| O-S-O Bond Angle | 120.2° |

| C-C-S-N Dihedral Angle | 75.3° |

| Relative Energy | 0.00 kcal/mol |

Note: These are representative values and would need to be calculated specifically for this compound.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. schrodinger.comirjweb.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com The HOMO-LUMO gap can also be related to the electronic absorption properties of the molecule; the energy of the gap often corresponds to the lowest energy electronic transition, which can be measured by UV-Vis spectroscopy. schrodinger.com

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the iodine atom and the benzene (B151609) ring, while the LUMO may be distributed over the sulfonyl group. Understanding the distribution of these orbitals is key to predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These are representative values and would need to be calculated specifically for this compound.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. protein-nmr.org.uksourceforge.io The chemical shift of a nucleus is highly sensitive to its local electronic environment. ucl.ac.uklibretexts.org By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. protein-nmr.org.uk Comparing these predicted shifts with experimental spectra can help in assigning the signals to specific atoms in the molecule. For example, calculations on related compounds have shown that the chemical shift of the imine proton is sensitive to its involvement in coordination. plos.org

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov Computational methods can calculate the harmonic vibrational frequencies corresponding to the different vibrational modes of this compound. youtube.comvasp.atupo.es These calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to identify and assign the observed absorption bands to specific molecular vibrations, such as the S=O stretch, N-H bend, or C-I stretch. nih.gov For instance, IR spectra of similar compounds have been used to confirm the presence of functional groups like N-H and C=O. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (aliphatic) | 2950 |

| S=O Asymmetric Stretch | 1350 |

| S=O Symmetric Stretch | 1160 |

| C-I Stretch | 550 |

Note: These are representative values and would need to be calculated specifically for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.demdpi.com It represents the electrostatic potential experienced by a positive point charge at a particular location on the electron density surface of the molecule. uni-muenchen.de The MEP is typically visualized as a color-coded map on the molecular surface, where different colors represent different values of the electrostatic potential. researchgate.net

Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and a region of positive potential (a "sigma-hole") on the iodine atom along the C-I bond axis. nih.gov This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in the molecule's biological activity and crystal packing. nih.gov

Molecular Dynamics Simulationsnih.gov

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. nih.govrug.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.govmdpi.com

MD simulations are particularly well-suited for investigating the conformational dynamics and flexibility of molecules like this compound. rug.nl By simulating the motion of the molecule in a solvent (such as water) at a given temperature, it is possible to observe how the molecule flexes, bends, and rotates over time. nih.gov This provides a more realistic picture of the molecule's behavior than the static view from geometry optimization.

The simulations can reveal the accessible conformations of the molecule in solution and the timescales of transitions between them. This information is critical for understanding how the molecule might adapt its shape to bind to a receptor or pass through a cell membrane. For example, MD simulations have been used to study how the amphiphilicity of polymers influences their nanoparticle structure in drug delivery systems. nih.gov For this compound, an MD simulation could elucidate the preferred orientations of the n-propyl chain and the dynamics of the sulfonamide group, providing a deeper understanding of its structure-activity relationships.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products. For this compound, theoretical studies focus on understanding its stability and transformation mechanisms under various conditions.

The elucidation of a reaction mechanism hinges on the identification of transition states (TS), the high-energy structures that connect reactants and products. beilstein-journals.org Computational chemists utilize methods like Density Functional Theory (DFT) to locate these fleeting structures on the potential energy surface. For a reaction involving this compound, such as its synthesis or degradation, the process involves optimizing the geometry of the proposed transition state and verifying it has exactly one imaginary frequency corresponding to the reaction coordinate. mdpi.com

Once the transition state is localized, the intrinsic reaction coordinate (IRC) is calculated to confirm that the TS correctly connects the desired reactants and products. This allows for the construction of a complete reaction energy profile, which plots the energy of the system as it progresses from reactants, through the transition state, to the final products. The height of the energy barrier from the reactant to the transition state determines the activation energy (ΔG‡), a critical factor for the reaction rate. beilstein-journals.orgnih.gov

For instance, a hypothetical thermal decomposition reaction could be modeled to understand its stability. The energy profile would reveal the energetic feasibility of different bond-breaking scenarios, such as the cleavage of the S-N bond versus the C-I bond.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound

This table presents a hypothetical energy profile for a generic unimolecular reaction, as would be determined by computational methods like DFT. The values are for illustrative purposes to demonstrate the outputs of such a study.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State (TS) | Highest energy point along the path | +35.0 |

| Product | Resulting chemical species | -15.0 |

This interactive table illustrates how computational studies quantify the energy changes during a chemical transformation, with the activation energy being the difference in energy between the transition state and the reactant.

Chemical reactions often have multiple possible outcomes, and computational chemistry provides tools to predict which product is most likely to form (selectivity). rsc.org For this compound, several reactive sites exist: the acidic N-H proton, the sulfonyl group, the aromatic ring, and the carbon-iodine bond.

Computational models can predict regioselectivity and site-selectivity by analyzing the electronic properties of the molecule. Methods such as electrostatic potential mapping and Fukui function analysis reveal the most nucleophilic and electrophilic sites. For example, in a reaction with an electrophile, calculations could determine whether attack is more favorable at the nitrogen atom or a position on the phenyl ring. Similarly, in a reaction involving a nucleophile, the models could predict whether it will attack the sulfur atom of the sulfonyl group or the carbon atom attached to the iodine. mdpi.com These predictive models are crucial for designing synthetic routes and avoiding unwanted byproducts. rsc.org

Analysis of Non-Covalent Interactions

Non-covalent interactions are weak, yet collectively powerful, forces that dictate the three-dimensional structure, crystal packing, and interactions of molecules with their environment. mdpi.com For this compound, hydrogen and halogen bonds are the most significant non-covalent interactions.

The sulfonamide moiety (-SO₂NH-) in this compound is a classic participant in hydrogen bonding. purdue.edu The nitrogen-bound hydrogen atom is acidic and acts as a potent hydrogen bond donor. The two oxygen atoms of the sulfonyl group are electronegative and serve as strong hydrogen bond acceptors. nih.gov

Computational studies can predict the geometry and strength of these hydrogen bonds. In the solid state, these interactions can lead to the formation of extended networks, such as dimers or one-dimensional chains. nih.govanr.fr For example, a common motif involves the N-H of one molecule donating a hydrogen bond to one of the sulfonyl oxygens of a neighboring molecule, forming a characteristic ring structure in a dimer configuration. nih.gov The strength of these bonds, typically in the range of 4-50 kJ/mol, significantly influences the compound's physical properties, including its melting point and solubility. purdue.edu

Table 2: Potential Hydrogen Bonding Interactions in this compound

This table outlines the potential donor and acceptor sites for hydrogen bonding within the molecule, based on established principles of hydrogen bond formation. purdue.edunih.gov

| Donor Group | Acceptor Group | Interaction Type | Typical Distance (Å) | Typical Angle (°) |

| N-H | O=S | Intermolecular | 1.8 - 2.2 | 160 - 180 |

| N-H | N (of another molecule) | Intermolecular | 2.0 - 2.4 | 150 - 170 |

This interactive table summarizes the primary hydrogen bonding capabilities of the molecule, which are fundamental to its supramolecular chemistry.

The iodine atom attached to the phenyl ring of this compound enables it to act as a halogen bond (XB) donor. This counterintuitive attractive interaction arises from an electropositive region, known as a σ-hole, located on the outer surface of the iodine atom along the axis of the C-I bond. princeton.edu This σ-hole can interact favorably with electron-rich (nucleophilic) sites on adjacent molecules. mdpi.com

Theoretical studies can model and characterize two primary types of halogen bonds for this compound:

C-I⋯O Interaction : The iodine atom can form a halogen bond with one of the electronegative sulfonyl oxygen atoms of a neighboring molecule. mdpi.com These interactions are highly directional, with the C-I⋯O angle approaching 180°. princeton.edu

C-I⋯π Interaction : The iodine's σ-hole can be attracted to the electron-rich π-system of the benzene ring of another molecule. This type of interaction is crucial in guiding the packing of aromatic molecules in crystals. researchgate.net

Table 3: Predicted Halogen Bonding Interactions for this compound

This table details the likely halogen bonding interactions based on theoretical principles of the σ-hole concept. princeton.edumdpi.com

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Typical Distance (Å) | Typical Angle (°) |

| C-I | O=S (Sulfonyl oxygen) | C-I⋯O | 3.0 - 3.5 | ~180 |

| C-I | Phenyl Ring (π-system) | C-I⋯π | 3.5 - 3.8 | ~180 |

This interactive table highlights the capacity of the iodine atom to form specific, directional halogen bonds, a key feature in its molecular assembly.

Applications in Advanced Organic Synthesis and Material Science

Utility as Synthetic Intermediates for Complex Molecular Architectures

The presence of an iodine atom on the benzene (B151609) ring of 2-Iodo-n-propylbenzenesulfonamide makes it a valuable intermediate for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecular architectures.

Aryl iodides are particularly reactive substrates in a variety of such coupling reactions. The reactivity order for aryl halides in these transformations is generally I > Br > Cl, positioning this compound as an excellent candidate for efficient synthesis.

Key palladium-catalyzed cross-coupling reactions where this compound can serve as a key precursor include:

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. Utilizing this compound in a Sonogashira reaction would lead to the formation of an internal alkyne, a structural motif present in many biologically active molecules and functional materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene. libretexts.org By reacting this compound with various alkenes, complex olefinic compounds can be synthesized. Recent advancements have even enabled aryl-to-alkyl radical relay Heck reactions, expanding the scope of accessible molecular structures. nih.gov

Suzuki Coupling: This involves the reaction of an aryl halide with an organoboron compound. The Suzuki coupling is widely used for the formation of biaryl structures, which are common in pharmaceuticals and advanced materials.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This is a powerful tool for the synthesis of anilines and their derivatives, which are important intermediates in medicinal chemistry.

The versatility of these reactions allows for the introduction of a wide array of functional groups onto the benzene ring of this compound, thereby enabling the construction of intricate and diverse molecular frameworks.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Iodides

| Coupling Reaction | Reactants | Product | Key Features |

| Sonogashira | Aryl Iodide + Terminal Alkyne | Aryl-Substituted Alkyne | Formation of C(sp)-C(sp2) bonds. |

| Heck | Aryl Iodide + Alkene | Aryl-Substituted Alkene | Formation of C(sp2)-C(sp2) bonds. |

| Suzuki | Aryl Iodide + Organoboron Compound | Biaryl Compound | Formation of C(sp2)-C(sp2) bonds. |

| Buchwald-Hartwig | Aryl Iodide + Amine | N-Aryl Amine | Formation of C-N bonds. |

Role in the Development of New Catalytic Systems (e.g., as Ligands or Probes)

The sulfonamide group in this compound possesses donor atoms (nitrogen and oxygen) that can coordinate with metal centers, suggesting its potential as a ligand in the development of new catalytic systems. Sulfonamides, in general, are known to form stable complexes with a variety of transition metals. nih.gov